5-Isothiocyanato-1-methyl-1H-pyrazole CAS 114874-31-6 properties
5-Isothiocyanato-1-methyl-1H-pyrazole CAS 114874-31-6 properties
An In-Depth Technical Guide to 5-Isothiocyanato-1-methyl-1H-pyrazole (CAS 114874-31-6)
Introduction
5-Isothiocyanato-1-methyl-1H-pyrazole, identified by CAS Number 114874-31-6, is a heterocyclic compound featuring a methyl-substituted pyrazole ring core functionalized with a highly reactive isothiocyanate group. This unique combination of a stable, aromatic pyrazole scaffold and an electrophilic isothiocyanate moiety makes it a valuable reagent in synthetic chemistry and a versatile building block in drug discovery and bioconjugation. The pyrazole nucleus is a well-established pharmacophore found in numerous therapeutic agents, known for a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The isothiocyanate group, in turn, serves as a powerful chemical handle for covalently modifying biomolecules or for constructing more complex molecular architectures.
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, reactivity, synthetic pathways, applications, and critical safety protocols. The insights herein are framed to explain not just the procedures, but the underlying chemical principles that govern its utility and handling.
Section 1: Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective application. The properties of 5-Isothiocyanato-1-methyl-1H-pyrazole are summarized below.
Key Properties
| Property | Value | Source(s) |
| CAS Number | 114874-31-6 | [4] |
| Molecular Formula | C₅H₅N₃S | [4][5] |
| Molecular Weight | 139.18 g/mol | [4] |
| IUPAC Name | 5-isothiocyanato-1-methyl-1H-pyrazole | [4] |
| Purity | Typically >95% | [4] |
| Predicted XlogP | 1.6 | [5] |
| Monoisotopic Mass | 139.02042 Da | [5] |
Note: The predicted XlogP value for the isomeric 4-isothiocyanato-1-methyl-1H-pyrazole suggests moderate lipophilicity, a key parameter in assessing drug-likeness and solubility.
Anticipated Spectroscopic Signatures
While specific spectral data for this exact compound is not widely published, its structure allows for reliable prediction of its spectroscopic characteristics based on known data for similar pyrazole and isothiocyanate-containing molecules.[6][7]
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¹H NMR: The spectrum is expected to show distinct signals for the methyl protons (a singlet, likely around 3.5-4.0 ppm) and two doublets for the coupled protons on the pyrazole ring.
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¹³C NMR: Key diagnostic peaks would include the carbon of the isothiocyanate group (-N=C =S), which typically appears in the 120-140 ppm region, in addition to signals corresponding to the methyl carbon and the three carbons of the pyrazole ring.
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Infrared (IR) Spectroscopy: The most prominent and diagnostic feature will be a strong, sharp absorption band between 2000-2200 cm⁻¹ corresponding to the asymmetric stretching vibration of the isothiocyanate (-N=C=S) functional group.[6]
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Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a clear molecular ion peak (M⁺) or protonated molecular ion ([M+H]⁺) at m/z 139 and 140, respectively.
Section 2: Chemical Reactivity and Mechanistic Insights
The utility of 5-Isothiocyanato-1-methyl-1H-pyrazole is dominated by the electrophilic nature of the isothiocyanate functional group. The central carbon atom is highly susceptible to nucleophilic attack, making it an ideal moiety for forming stable covalent bonds.
Reaction with Nucleophiles
The primary reaction pathway involves the addition of a nucleophile to the central carbon of the -N=C=S group. This reactivity is the foundation of its use in bioconjugation and as a synthetic building block. The most common reaction is with primary amines (e.g., the ε-amino group of lysine residues in proteins) to form a stable thiourea linkage.
Caption: High-level overview of the synthesis of the target compound.
Experimental Protocol: Amine to Isothiocyanate Conversion
This protocol describes a general, self-validating procedure for the conversion step.
Causality: The use of a non-nucleophilic base (like triethylamine or DIPEA) is crucial to neutralize the HCl generated during the reaction without competing with the primary amine as a nucleophile. The reaction must be run under anhydrous conditions as thiophosgene reacts readily with water.
Protocol Steps:
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 5-amino-1-methyl-1H-pyrazole (1.0 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
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Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of thiophosgene (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes. Caution: Thiophosgene is highly toxic and corrosive; this step must be performed in a certified chemical fume hood. [8]3. Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.
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Workup: Upon completion, quench the reaction by carefully adding water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification & Validation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Validate the purity and identity of the final product using NMR and IR spectroscopy, confirming the presence of the characteristic -NCS peak in the IR spectrum.
Section 4: Applications in Research and Development
The dual-nature of this compound—a stable pharmacophore and a reactive handle—opens up numerous applications.
Bioconjugation and Chemical Probes
The primary application is as a labeling agent. The isothiocyanate group reacts specifically with primary amines found in proteins (N-terminus and lysine side chains) to form stable conjugates. This allows for the attachment of the pyrazole moiety to antibodies, enzymes, or other proteins for various research purposes, such as:
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Creating antibody-drug conjugates (ADCs) where the pyrazole acts as a linker or part of the payload.
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Developing chemical probes to study protein-protein interactions.
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Immobilizing proteins onto surfaces for diagnostic assays.
Scaffold for Medicinal Chemistry
The compound is an excellent starting point for generating libraries of novel molecules for high-throughput screening. The pyrazole core is a "privileged scaffold" in medicinal chemistry. [9]By reacting it with a diverse collection of amines, researchers can rapidly synthesize a large library of thiourea derivatives, each with a unique side chain, for evaluation in various biological assays.
Caption: Use as a scaffold for creating diverse chemical libraries.
Section 5: Safety, Handling, and Storage
Proper handling of 5-Isothiocyanato-1-methyl-1H-pyrazole is critical due to the hazards associated with the isothiocyanate functional group. The following guidelines are based on safety data for structurally related compounds. [8][10][11]
Hazard Summary
| Hazard Class | Statement | GHS Pictogram |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | Causes skin irritation. May cause an allergic skin reaction. | GHS07 (Exclamation Mark) |
| Eye Damage/Irritation | Causes serious eye damage/irritation. | GHS05 (Corrosion) |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. [10][11] | N/A |
Safe Handling and Storage Protocol
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors or dust. 2. Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield. [8][12]3. Handling: Avoid all contact with eyes, skin, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling. [8][11]4. Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for proper chemical waste disposal.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials. [11]For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended. 6. Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.
Conclusion
5-Isothiocyanato-1-methyl-1H-pyrazole is a potent and versatile chemical tool for researchers in chemistry and biology. Its value is derived from the strategic combination of the biologically relevant pyrazole scaffold and the highly specific reactivity of the isothiocyanate group. By understanding its properties, reactivity, and handling requirements as detailed in this guide, scientists can effectively and safely leverage this compound for advanced applications in bioconjugation, drug discovery, and materials science.
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